molecular formula C2H2AsCl3 B1232144 Lewisite CAS No. 541-25-3

Lewisite

Cat. No. B1232144
CAS RN: 541-25-3
M. Wt: 207.31 g/mol
InChI Key: GIKLTQKNOXNBNY-OWOJBTEDSA-N
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Description

Lewisite (L) is an organoarsenic compound . It was once manufactured in the U.S., Japan, Germany, and the Soviet Union for use as a chemical weapon, acting as a vesicant (blister agent) and lung irritant . Although the substance is colorless and odorless in its pure form, impure samples of lewisite are a yellow, brown, violet-black, green, or amber oily liquid with a distinctive odor that has been described as similar to geraniums .


Synthesis Analysis

The compound is prepared by the addition of arsenic trichloride to acetylene in the presence of a suitable catalyst . This chemical process can occur a second or third time, giving lewisite 2 and lewisite 3 as byproducts .


Molecular Structure Analysis

Lewisite has a chemical formula of C2H2AsCl3 . It is an organoarsenic compound, which means it contains carbon and arsenic atoms .


Chemical Reactions Analysis

Lewisite, like other arsenous chlorides, hydrolyses in water to form hydrochloric acid and chlorovinylarsenous oxide (a less-powerful blister agent) . This reaction is accelerated in alkaline solutions, and forms acetylene and trisodium arsenate . Lewisite reacts with metals to form hydrogen gas. It is combustible, but difficult to ignite .


Physical And Chemical Properties Analysis

Lewisite is an oily, colorless liquid in its pure form and can appear amber to black in its impure form . It has a molar mass of 207.32 g/mol, a density of 1.89 g/cm3, a melting point of -18 °C, and a boiling point of 190 °C . It reacts with water and is soluble in ethers, hydrocarbons, and THF .

Scientific Research Applications

Toxicity and Effects on Biological Systems

Lewisite, a chemical warfare agent, is a subject of significant research due to its potent toxicity and vesicant properties. Studies have explored its effects on various biological systems:

  • Effects on Water Balance and Capillary Permeability

    Application of Lewisite to the skin induces vesication and necrosis, leading to altered water balance and capillary permeability. It has been observed to cause a central area of necrosis surrounded by subcutaneous edema in animals. The skin capillaries at the site of application become permeable to plasma proteins, resulting in local edema (Cameron, Courtice, & Short, 1947).

  • Reproductive Consequences in Rats

    Research on the reproductive consequences of Lewisite in rats showed no adverse effects on reproduction performance, fertility, or reproductive organ weights through two generations. This suggests that Lewisite exposure may not have significant reproductive toxicity at certain levels (Sasser, Cushing, Lindenmeier, Mellick, & Dacre, 1999).

Chemical Analysis and Characterization

The study of Lewisite's chemical structure and properties has been a focus of research:

  • Conformational Analysis of Lewisite Isomers

    Ab initio calculations have been conducted to understand the stability and structure of different Lewisite isomers. The trans isomer was found to be the most stable, providing insights into the composition of Lewisite mixtures (Urban & Tersch, 1999).

  • Spectroscopic Characterization

    The geminal isomer of Lewisite, not previously reported, was identified and characterized using several spectroscopic techniques. This contributes to a deeper understanding of Lewisite’s chemical composition (Smith, Logan, Szafraniec, & Jakubowski, 1995).

Therapeutic and Antidotal Research

Studies have also focused on developing therapies and antidotes for Lewisite exposure:

  • Efficacy of Chelating Agents

    Research on the efficacy of dimercapto-chelating agents against Lewisite-induced skin lesions highlighted the protective effects of such treatments, with British anti-Lewisite (BAL) being more effective than DMSA in reducing skin injury (Mouret et al., 2013).

  • Molecular Mechanism of Pathogenesis

    Investigating the molecular mechanisms underlying Lewisite-induced cutaneous blistering and inflammation, studies have identified reactive oxygen species-dependent unfolded protein response signaling as a key factor. Chemical chaperones like 4-phenyl butyric acid and antioxidants such as N-acetylcysteine have been suggested as potential antidotes (Li et al., 2016).

Environmental and Occupational Exposure

The potential for environmental and occupational exposure to Lewisite has been assessed:

  • Evaluation of Reference Dose: The health risk assessment of Lewisite, including its physical and chemical properties, environmental fate, and toxicity data, led to the proposal of a reference dose for noncancer health effects. This evaluation provides a benchmark for assessing Lewisite exposure risks (Journal of Toxicology and Environmental Health, Part A, 2000).

Safety And Hazards

Lewisite is a powerful irritant and blistering agent that immediately damages the skin, eyes, and respiratory (breathing) tract . Because it contains arsenic, lewisite has some effects that are similar to arsenic poisoning, including stomach ailments and low blood pressure . Exposure to high levels may be fatal .

properties

IUPAC Name

dichloro-[(E)-2-chloroethenyl]arsane
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InChI

InChI=1S/C2H2AsCl3/c4-2-1-3(5)6/h1-2H/b2-1+
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InChI Key

GIKLTQKNOXNBNY-OWOJBTEDSA-N
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Canonical SMILES

C(=C[As](Cl)Cl)Cl
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Isomeric SMILES

C(=C/[As](Cl)Cl)\Cl
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Molecular Formula

ClCHCHAsCl2, C2H2AsCl3
Record name LEWISITE
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DSSTOX Substance ID

DTXSID3060245, DTXSID301259287
Record name Lewisite
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Record name Arsonous dichloride, [(1E)-2-chloroethenyl]-
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Molecular Weight

207.31 g/mol
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Physical Description

When pure, a colorless oily liquid solidifying at -13 °C. Impurities cause colors ranging from brown to violet. Faint odor of geranium. Irritating to the eyes and mucous membranes at concentrations below the threshold of odor. Very toxic; used as a war gas. Produces severe vesication (blistering) even through rubber (Merck); absorbed through the skin to produce seven systemic effects. Antidote: dimercaprol (British Anti-Lewisite). Prolonged exposure of container to fire or intense heat may result in violent rupturing and rocketing of container., Pure: Colorless odorless liquid; Impure: Brown with an odor like geraniums; [U.S. Army ECBC MSDS]
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Boiling Point

374 °F at 760 mmHg decomposes (EPA, 1998), 190 °C at 760 mm Hg (decomposes); 93 °C at 26 mm Hg; 76-77 °C at 12.5 mm Hg, Boiling point (at 760 mm Hg) = 169.8 °C /cis-isomer/, Boiling point (at 760 mm Hg) = 196.6 °C /trans-isomer/
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Flash Point

None (EPA, 1998)
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Solubility

Greater than 10% in ethyl ether; greater than 10% in ethanol, Sol in ordinary organic solvents; insol in dilute mineral acids, In water, 500 mg/L, temp not reported
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Density

1.888 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.888 at 20 °C/4 °C
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Vapor Density

7.1 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 7.1 (Air=1)
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Vapor Pressure

0.395 mmHg at 68 °F (EPA, 1998), 0.58 [mmHg], Vapor pressure= 0.4 mm Hg at 25 °C /trans-isomer/, Vapor pressure= 1.562 mm Hg at 25 °C /cis-isomer/, 0.58 mm Hg at 25 °C
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Mechanism of Action

Arsenic ... binds to a wide range of compounds, including macromolecules such as proteins, which contain sulfhydryl groups. Many of the effects of lewisite are thought to be due to binding to lipoic acid, a dithiol eight-carbon component of the pyruvate dehydrogenase complex. The pyruvate dehydrogenase complex in mammals catalyzes the oxidative decarboxylation of pyruvate to acetyl coenzyme A. Binding of lewisite to lipoic acid prevents formation of acetyl coenzyme A from pyruvate and as pyruvate is a metabolite of glucose, inhibition of pyruvate decarboxylase prevents entry of glucose metabolites into the tricarboxylic acid cycle., The toxicological effects of lewisite are ultimately due to its interaction with thiol groups of biologically active proteins such as enzymes. The interaction with sulfhydryl groups of enzymes may result in inhibition of enzyme function by the formation of stable cyclic structures with arsenic (As+3) as a result of the reaction of the arsenic with the sulfhydryl groups of organic compounds such as those occurring in dihydrolipoic acid and in reduced keratin. Dihydrolipoic acid is a dithiol cofactor active in several important enzyme systems (required for cellular respiration) including alphaketoacid oxidases such as pyruvate oxidase, 2- oxoglutarate oxidase, and aldehyde dehydrogenase. Lewisite combines with the dihydrolipoic acid to form stable six-member ring structures (cyclic thioarsenite complexes), thereby inactivating the enzymes. Overall, the end result of these interactions and the ultimate mechanism of lewisite toxicity appear to be energy depletion which, in turn, results in cell death. Organochloroarsines, of which lewisite is an example, are also potent alkylating agents; this feature suggests carcinogenic potential., Lewisite is an organic arsenical war gas which is a vesicant with attendant toxicities due to its ability to combine with thiol groups which are essential for activity of a variety of enzymes., The aim of this study was to provide information about the degradative processes that occur in major connective tissue components in skin following exposure of large white pigs to Lewisite vapor. Of particular interest were alterations in glycoproteins, which are known to mediate dermo-epidermal attachment (laminin and type IV collagen) and the main collagen found in the dermis (type III collagen). The immunostaining of transfer blots from skin extracts run on sodium dodecyl sulphate polyacrylamide gel electrophoresis gels revealed no evidence of cross-linking of laminin or of type III or IV collagen. However, there was evidence of a very considerable degradation of laminin and, to a lesser extent, of type IV collagen. Type III collagen did not appear to be degraded in skin exposed to Lewisite. These degradative processes appeared to be more severe than found in previous studies in Yucatan mini-pigs percutaneously exposed to sulfur mustard, in which only laminin was found to undergo partial cleavage rather than wholesale degradation.The results suggest that damage to macromolecular components in the sub-epidermal basement membrane in skin which mediate dermo-epidermal separation processes may be a common feature in the mechanism of action of vesicating agents such as Lewisite and sulfur mustard. It is of interest that the damage to laminin in this study appeared to be more severe than that previously found for sulphur mustard. This suggests that skin can suffer substantial damage yet, in the case of Lewisite exposure, recover relatively quickly. However, Lewisite is not an alkylating agent. Sulfur mustard, in contrast, generates characteristically slow healing lesions, most probably because of its ability to alkylate cell types that normally would be involved in skin regenerative processes., Many of the effects of lewisite are thought to be due to binding to dihydrolipoic acid, a component of the pyruvate dehydrogenase complex. This prevents formation of acetyl coenzyme A from pyruvate.
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Impurities

... when obtained from the factory, contains the cis- and trans-isomers, together with bis-(2-chlorovinyl) chloroarsine, tris-(2-chlorovinyl) arsine and arsenic trichloride... .
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Product Name

Lewisite

Color/Form

Colorless liquid when pure; impurities lead to colors ranging from violet to brown., Freshly distilled lewisite is colorless but becomes darker with time, becoming violet-black or green., Purified lewisite is a colorless oily liquid; synthesized lewisite is an amber-to-dark brown liquid.

CAS RN

541-25-3, 50361-05-2
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Record name Lewisite 1, including mixtures with Lewisite 2 (CAS No. 40334-69-8) and Lewisite 3 (CAS No. 40334-70-1)
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Melting Point

32 °F (EPA, 1998), 0.1 °C
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Citations

For This Compound
11,900
Citations
M Goldman, JC Dacre - … and Toxicology: Continuation of Residue Reviews, 1989 - Springer
… Meanwhile the Allies were preparing to use Lewisite (2-… nor Lewisite was ever used during World War I, Lewisite was … arsenical components of Lewisite occurs when Lewisite enters the …
Number of citations: 149 link.springer.com
RA Peters, LA Stocken, RHS Thompson - Nature, 1945 - nature.com
… lewisite … lewisite led to large reduction in the amounts of arsenic combined. It was highly significant that in spite of large excess of lewisite, 75 per cent of the arsenic found in the lewisite …
Number of citations: 423 www.nature.com
DP Rall, CM Pechura - 1993 - books.google.com
… most investigations of mustard agents and Lewisite have been conducted throughout this century … of Lewisite. Assessing the long-term health effects of mustard agents and Lewisite thus …
Number of citations: 208 books.google.com
JA Vilensky - 2005 - books.google.com
… regarding the threats posed by lewisite and other weapons of … We will always know how to make lewisite, the'Dew of Death,'… The name of this substance was lewisite and this is its story--…
Number of citations: 49 books.google.com
JA Vilensky, K Redman - Annals of emergency medicine, 2003 - Elsevier
Emergency physicians are familiar with British anti-Lewisite (BAL) because it is a heavy metal-chelating agent that is recommended in some cases of metal poisoning, especially arsenic…
Number of citations: 145 www.sciencedirect.com
LA Stocken - Journal of the Chemical Society (Resumed), 1947 - pubs.rsc.org
… toluene- 3 : 4-dithiol and ethanedithiol indicated that this type of compound was indeed capable of affording effective protection in vitro and in vim against the toxic action of “ lewisite”’. It …
Number of citations: 30 pubs.rsc.org
LA Stocken, RHS Thompson - Biochemical Journal, 1946 - ncbi.nlm.nih.gov
This work was carried out for the Ministry of Supply as part of a larger programme under the direction of Prof. RA Peters, MC, FRS Our acknowledgements are due to Surg.-Capt. A. …
Number of citations: 46 www.ncbi.nlm.nih.gov
S Hanaoka, K Nomura, T Wada - Journal of Chromatography A, 2006 - Elsevier
… Lewisite was analyzed without thiol … and lewisite remained as the major components after the long abandonment of nearly 60 years. The content of mustard was 43% and that of lewisite …
Number of citations: 76 www.sciencedirect.com
C Li, RK Srivastava, Z Weng, CR Croutch… - The American journal of …, 2016 - Elsevier
… of lewisite are thought to be related to arsenic toxicity, in this study we explored the mechanism by which lewisite … of lewisite toxicity. Our data indeed indicate that topical challenge of …
Number of citations: 38 www.sciencedirect.com
S Khan, H Sajid, K Ayub… - Journal of Physical …, 2021 - Wiley Online Library
… Our results show that Lewisite molecules are preferably physiosorbed at the triangular … Therefore, it is predicted that the sensitivity of GDY nanoflake is potentially high for Lewisite …
Number of citations: 24 onlinelibrary.wiley.com

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